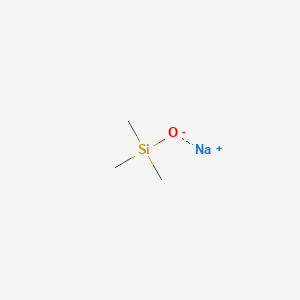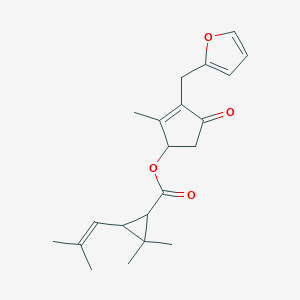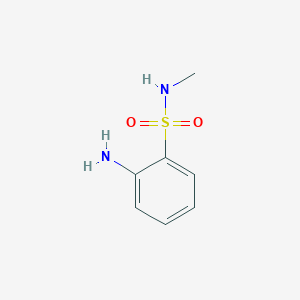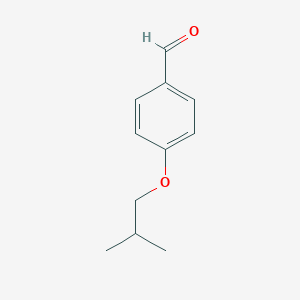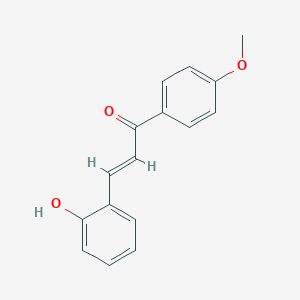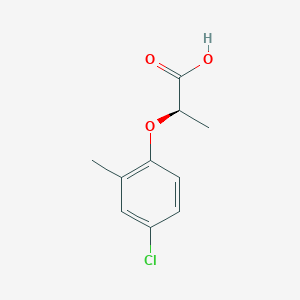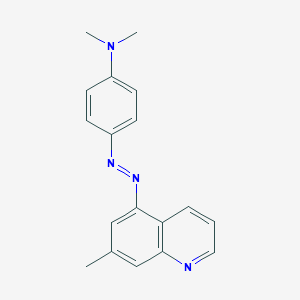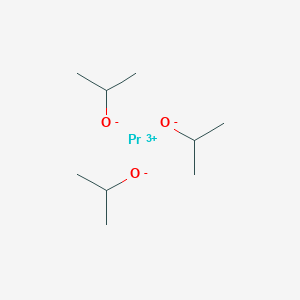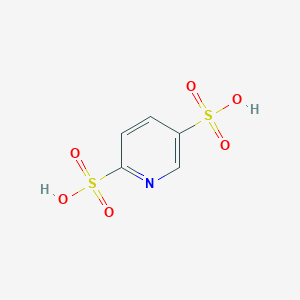
Pyridine-2,5-disulfonic Acid
Vue d'ensemble
Description
Pyridine-2,5-disulfonic acid is a chemical compound characterized by the presence of two sulfonic acid groups attached to the pyridine ring at the 2 and 5 positions. This compound is known for its significant role in various chemical reactions and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-2,5-disulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pyridine using sulfur trioxide or oleum. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes where pyridine is reacted with sulfur trioxide in a sulfonation reactor. The reaction mixture is then quenched and neutralized to obtain the final product. This method allows for large-scale production with high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include various sulfonate salts, substituted pyridine derivatives, and oxidized sulfonic acid compounds.
Applications De Recherche Scientifique
Pyridine-2,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pyridine-2,5-disulfonic acid involves its ability to interact with various molecular targets through its sulfonic acid groups. These interactions can lead to the formation of stable complexes with metal ions, proteins, and other biomolecules. The compound’s effects are mediated through pathways involving these interactions, which can influence biochemical and physiological processes.
Comparaison Avec Des Composés Similaires
Aniline-2,5-disulfonic acid: Similar in structure but with an aniline core instead of pyridine.
Pyridine-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonic acid groups.
Pyridine-3,5-disulfonic acid: Similar sulfonic acid groups but at different positions on the pyridine ring.
Uniqueness: Pyridine-2,5-disulfonic acid is unique due to its specific positioning of sulfonic acid groups, which imparts distinct chemical reactivity and interaction capabilities compared to its analogs. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required.
Propriétés
IUPAC Name |
pyridine-2,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-2-5(6-3-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQANOCQLYLEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376518 | |
| Record name | Pyridine-2,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-04-3 | |
| Record name | Pyridine-2,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-5-nitropyridine in relation to pyridine-2,5-disulfonic acid?
A1: The research paper [] focuses on the synthesis of both pyridine-5-carboxy-2-sulfonic acid and this compound. The title explicitly states that 2-chloro-5-nitropyridine is the foundational compound in this synthesis. This suggests that 2-chloro-5-nitropyridine is likely a key starting material or intermediate in the multi-step synthetic route to obtain the target molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


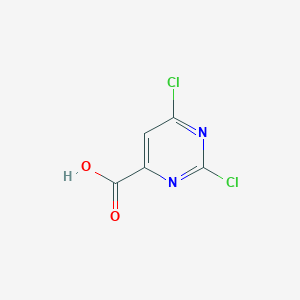
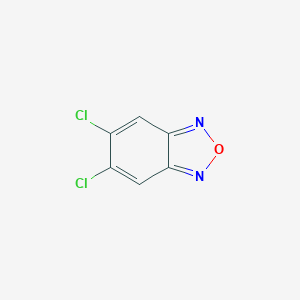
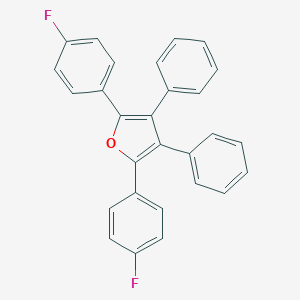
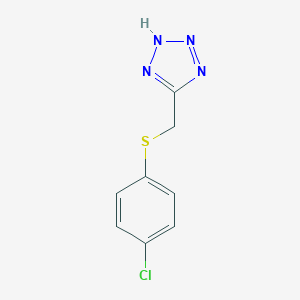
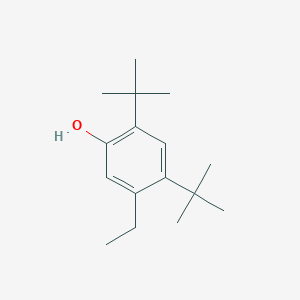
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
